(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid
(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid
Prostaglandin D2 (PGD2) is one of the five primary enzymatic prostaglandins derived directly from PGH2. Many of the biological effects of PGD2 are transduced in vivo by a classical 7-transmembrane GPCR, the DP1 receptor. However, a second receptor, the chemokine-related CRTH2 receptor, also binds PGD2. This new receptor was recently identified on human eosinophils, where it binds selectively the PGD2 metabolite 13,14-dihydro-15-keto PGD2. 11-deoxy-11-methylene-15-keto PGD2 was prepared as a more chemically stable ligand for this receptor. There are no published studies of the pharmacological properties of 11-deoxy-11-methylene-15-keto PGD2.
Brand Name:
Vulcanchem
CAS No.:
958759-75-6
VCID:
VC21208813
InChI:
InChI=1S/C21H32O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,18-20,23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t18-,19+,20-/m0/s1
SMILES:
CCCCCC(=O)C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O
Molecular Formula:
C21H32O4
Molecular Weight:
348.5 g/mol
(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid
CAS No.: 958759-75-6
Cat. No.: VC21208813
Molecular Formula: C21H32O4
Molecular Weight: 348.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Prostaglandin D2 (PGD2) is one of the five primary enzymatic prostaglandins derived directly from PGH2. Many of the biological effects of PGD2 are transduced in vivo by a classical 7-transmembrane GPCR, the DP1 receptor. However, a second receptor, the chemokine-related CRTH2 receptor, also binds PGD2. This new receptor was recently identified on human eosinophils, where it binds selectively the PGD2 metabolite 13,14-dihydro-15-keto PGD2. 11-deoxy-11-methylene-15-keto PGD2 was prepared as a more chemically stable ligand for this receptor. There are no published studies of the pharmacological properties of 11-deoxy-11-methylene-15-keto PGD2. |
|---|---|
| CAS No. | 958759-75-6 |
| Molecular Formula | C21H32O4 |
| Molecular Weight | 348.5 g/mol |
| IUPAC Name | (Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C21H32O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,18-20,23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t18-,19+,20-/m0/s1 |
| Standard InChI Key | SAAKCJFTIGHOEX-WQXLGBCHSA-N |
| Isomeric SMILES | CCCCCC(=O)/C=C/[C@@H]1[C@H]([C@H](CC1=C)O)C/C=C\CCCC(=O)O |
| SMILES | CCCCCC(=O)C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O |
| Canonical SMILES | CCCCCC(=O)C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O |
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